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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound belonging to the
phenylacetamide family. While specific research into the biological activities of this particular
molecule is limited in publicly available literature, its structural motifs—a phenylacetamide core
and a primary alcohol—are present in various compounds of neuropharmacological and
biological interest. This guide provides a comprehensive overview of the available technical
data for N-(2-hydroxyethyl)-2-phenylacetamide, including its physicochemical properties,
proposed synthesis and purification methods, and analytical characterization techniques.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-hydroxyethyl)-2-phenylacetamide
is presented below. This data is crucial for its handling, formulation, and analytical method
development.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1293601?utm_src=pdf-interest
https://www.benchchem.com/product/b1293601?utm_src=pdf-body
https://www.benchchem.com/product/b1293601?utm_src=pdf-body
https://www.benchchem.com/product/b1293601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)

CAS Number 6269-99-4 [11[2]

Molecular Formula C10H13NO2 [2]

Molecular Weight 179.22 g/mol [1]

Melting Point 59-61 °C

Boiling Point 475-477 K at 0.001 bar [2]

LogP 0.366 [1]

Synonyms Benzeneacetamide, N-(2- o
hydroxyethyl)-

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of N-(2-hydroxyethyl)-2-
phenylacetamide is not readily available in the reviewed literature, a standard and logical
synthetic approach would involve the amidation of a phenylacetic acid derivative with 2-
aminoethanol (ethanolamine).

Proposed Synthesis Experimental Protocol: Amide
Coupling

This proposed method utilizes a common coupling agent, N,N'-dicyclohexylcarbodiimide
(DCCQC), to facilitate the formation of the amide bond between phenylacetic acid and
ethanolamine.

Materials:

Phenylacetic acid

2-Aminoethanol (Ethanolamine)

N,N'-Dicyclohexylcarbodiimide (DCC)

4-(Dimethylamino)pyridine (DMAP) (catalyst)
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Anhydrous Dichloromethane (DCM)

1 M Hydrochloric acid (HCI)

Saturated aqueous sodium bicarbonate (NaHCOs) solution
Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

In a round-bottom flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous
dichloromethane.

Add 2-aminoethanol (1.1 equivalents) to the solution.
Add a catalytic amount of DMAP (0.1 equivalents).
Cool the mixture to 0 °C in an ice bath.

In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous
DCM.

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction
mixture to remove the DCU.

Wash the filtrate sequentially with 1 M HCI, saturated NaHCOs solution, and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced pressure
to yield the crude product.
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The crude product can be purified by either recrystallization or column chromatography.

3.2.1. Recrystallization Protocol

e Solvent Selection: A suitable solvent system would likely be a mixture where the compound
is soluble when hot and insoluble when cold, such as ethyl acetate/hexanes or
ethanol/water.

e Procedure:

[¢]

Dissolve the crude product in a minimal amount of the hot solvent mixture.

[¢]

If insoluble impurities are present, perform a hot gravity filtration.

[e]

Allow the solution to cool slowly to room temperature, then place it in an ice bath to
maximize crystal formation.

[e]

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and
dry under vacuum.[3]

3.2.2. Column Chromatography Protocol

» Stationary Phase: Silica gel.

o Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for compounds of
similar polarity. The exact ratio should be determined by TLC analysis.

e Procedure:

o

Prepare a slurry of silica gel in the initial, least polar eluent and pack a chromatography
column.

o Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a
small amount of silica gel ("dry loading").

o Carefully add the dried sample-silica mixture to the top of the packed column.

o Elute the column with the mobile phase, gradually increasing the polarity.
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o Collect fractions and monitor by TLC to identify and combine the fractions containing the
pure product.

o Remove the solvent under reduced pressure to obtain the purified compound.[4]

Analytical Characterization
High-Performance Liquid Chromatography (HPLC)

Areverse-phase HPLC method can be used for the analysis of N-(2-hydroxyethyl)-2-
phenylacetamide.[1]

Experimental Protocol:
e Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

» Mobile Phase: A mixture of acetonitrile and water.[1] For mass spectrometry compatibility,
formic acid can be used as an additive instead of phosphoric acid.[1] A typical starting
gradient could be 30% acetonitrile in water, ramping up to 70% over 10 minutes.

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.
e Detection: UV at 254 nm.

e Injection Volume: 5-10 pL.

o Sample Preparation: Dissolve the sample in the initial mobile phase composition to a
concentration of approximately 1 mg/mL and filter through a 0.22 pum syringe filter.
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While experimental spectra for N-(2-hydroxyethyl)-2-phenylacetamide are not readily
available, the expected spectral characteristics can be inferred from its structure and data from
similar compounds.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Expected chemical shifts would include signals for the aromatic protons of the
phenyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.6
ppm), and signals for the N-hydroxyethyl group: two triplets for the methylene groups (~3.4
and ~3.7 ppm), a broad singlet for the amide proton (~6.0-8.0 ppm), and a triplet for the
hydroxyl proton (variable).

e 13C NMR: Expected signals would include those for the aromatic carbons (127-135 ppm), the
benzylic carbon (~44 ppm), the carbonyl carbon (~172 ppm), and the two carbons of the N-
hydroxyethyl group (~43 and ~62 ppm).

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following
functional groups:

O-H stretch: A broad band around 3300-3500 cm~? (from the hydroxyl group).

e N-H stretch: A band around 3300 cm~1 (from the amide).

e C-H stretch (aromatic): Bands just above 3000 cm™1.

e C-H stretch (aliphatic): Bands just below 3000 cm~1.

e C=0 stretch (amide I): A strong band around 1640-1680 cm~1.

e N-H bend (amide II): A band around 1550 cm™1,

e C-N stretch: A band around 1400 cm™1,

e C-O stretch: A band around 1050-1150 cm™1.

4.2.3. Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak
(M*) at m/z = 179. Key fragmentation patterns would likely involve cleavage of the amide bond
and rearrangements. Common fragments could include the tropylium ion (m/z = 91) from the
benzyl group and fragments resulting from the loss of water or parts of the hydroxyethyl chain.

Biological Activity and Mechanism of Action

There is no specific information available in the public domain regarding the biological activity,
mechanism of action, or associated signaling pathways for N-(2-hydroxyethyl)-2-
phenylacetamide. While some derivatives of phenylacetamide have been investigated for
various pharmacological activities, including as anticonvulsants and antidepressants, it is not
possible to extrapolate these findings to the title compound without direct experimental
evidence.[5]

Safety and Handling

Safety data sheets for similar compounds indicate that N-(2-hydroxyethyl)-2-
phenylacetamide should be handled with care in a well-ventilated area, and appropriate
personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid
inhalation of dust and contact with skin and eyes.

Conclusion

N-(2-hydroxyethyl)-2-phenylacetamide is a compound for which basic physicochemical data
Is available, but for which detailed biological and synthetic information is lacking in the current
scientific literature. This guide provides a summary of the known properties and proposes
logical and standard experimental protocols for its synthesis, purification, and analysis based
on the principles of organic chemistry and analytical science. Further research is required to
elucidate any potential biological activity and to develop optimized and validated experimental
procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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